molecular formula C27H26N2O3 B4778568 N-[4-(diethylamino)-2-methylphenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide

N-[4-(diethylamino)-2-methylphenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide

Cat. No.: B4778568
M. Wt: 426.5 g/mol
InChI Key: MSBKDQXOYMKHGQ-UHFFFAOYSA-N
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Description

N-[4-(diethylamino)-2-methylphenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in various fields such as medicine, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(diethylamino)-2-methylphenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide typically involves multiple steps, starting with the preparation of the coumarin core. One common method involves the reaction of 7-(diethylamino)-4-hydroxycoumarin with appropriate benzoyl chloride derivatives under basic conditions . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-[4-(diethylamino)-2-methylphenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its fluorescence properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can be employed to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s utility in different applications.

Scientific Research Applications

N-[4-(diethylamino)-2-methylphenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[4-(diethylamino)-2-methylphenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide primarily involves its fluorescence properties. The compound exhibits intramolecular charge transfer (ICT) and excited-state intramolecular proton transfer (ESIPT) mechanisms, which are responsible for its strong fluorescence . These properties make it an effective chemosensor for detecting metal ions, as the binding of metal ions can quench or enhance its fluorescence, providing a measurable signal.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(diethylamino)-2-methylphenyl]-3-(2-oxo-2H-chromen-3-yl)benzamide is unique due to its specific substitution pattern, which enhances its fluorescence properties and makes it highly selective for certain metal ions. This selectivity and sensitivity are critical for its applications in fluorescence sensing and as a chemosensor.

Properties

IUPAC Name

N-[4-(diethylamino)-2-methylphenyl]-3-(2-oxochromen-3-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H26N2O3/c1-4-29(5-2)22-13-14-24(18(3)15-22)28-26(30)21-11-8-10-19(16-21)23-17-20-9-6-7-12-25(20)32-27(23)31/h6-17H,4-5H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSBKDQXOYMKHGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC(=C(C=C1)NC(=O)C2=CC=CC(=C2)C3=CC4=CC=CC=C4OC3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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